molecular formula C6H14O2 B14758646 4-Methoxypentan-1-ol CAS No. 818-56-4

4-Methoxypentan-1-ol

Cat. No.: B14758646
CAS No.: 818-56-4
M. Wt: 118.17 g/mol
InChI Key: FSWHSYHYMTVSEL-UHFFFAOYSA-N
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Description

4-Methoxypentan-1-ol (CAS: N/A, molecular formula: C₆H₁₄O₂) is a primary alcohol with a methoxy group (-OCH₃) located at the fourth carbon of a pentanol backbone. Its synthesis involves the reaction of 5-(dibenzylamino)-2-methylpentan-2-ol with KH and methyl iodide in THF, yielding a compound with distinct spectroscopic properties, including a characteristic ¹H NMR spectrum (δ 3.48 ppm for methoxy protons) . Notably, attempts to oxidize this compound using methods like TEMPO/bleach systems failed, likely due to the inductive effect of the adjacent methoxy group reducing the nucleophilicity of the primary alcohol . This compound is primarily used in pharmaceutical intermediate synthesis, though its reactivity limitations restrict its utility in certain oxidation pathways .

Properties

CAS No.

818-56-4

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

4-methoxypentan-1-ol

InChI

InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

FSWHSYHYMTVSEL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed:

    Oxidation: 4-Methoxypentanoic acid

    Reduction: 4-Methoxypentane

    Substitution: 4-Methoxypentyl chloride

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Methoxypentan-1-ol, enabling comparative analysis of reactivity, applications, and physicochemical properties.

1-(4-Methoxyphenyl)pentan-1-ol (CAS: N/A)

  • Structure: Secondary alcohol with a 4-methoxyphenyl group at the first carbon of pentanol.
  • Synthesis : Prepared via Grignard reaction between 4-bromoanisole and n-pentanal, yielding a colorless solid (75% yield) .
  • Reactivity : Unlike this compound, this secondary alcohol is more amenable to oxidation, forming ketones under standard conditions.
  • Applications : Used in asymmetric synthesis and as a precursor to chiral ligands .

4-Methoxybenzyl Alcohol (CAS: 105-13-5)

  • Structure : Benzyl alcohol derivative with a methoxy group on the aromatic ring.
  • Properties : Higher boiling point and lower volatility compared to aliphatic analogs like this compound.
  • Hazards : Classified as a skin irritant; requires careful handling in pharmaceutical intermediates .
  • Applications : Widely used in fragrance and drug synthesis due to its stable aromatic structure .

5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

  • Structure: Primary alcohol with a diethylamino group (-N(C₂H₅)₂) at the fifth carbon.
  • Reactivity: The amino group enhances solubility in polar solvents and facilitates nucleophilic reactions, contrasting with the methoxy group’s electron-withdrawing effects in this compound.
  • Safety : Emits toxic fumes during combustion; requires alcohol-resistant foam for fire suppression .

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine (CAS: N/A)

  • Structure : Tertiary amine with methoxy and methyl groups at the fourth carbon.
  • Synthesis : Derived from this compound precursors via alkylation and protection steps .
  • Applications : Intermediate in alkaloid synthesis, leveraging its steric hindrance for selective reactions .

Comparative Data Table

Compound Functional Groups Reactivity with Oxidants Key Applications Reference
This compound Primary alcohol, methoxy Resistant to oxidation Pharmaceutical intermediates
1-(4-Methoxyphenyl)pentan-1-ol Secondary alcohol, aromatic methoxy Oxidizes to ketones Chiral synthesis
4-Methoxybenzyl Alcohol Benzyl alcohol, aromatic methoxy Moderate oxidation Fragrances, APIs
5-(Diethylamino)pentan-1-ol Primary alcohol, amino Nucleophilic reactions Surfactants, ligands
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine Tertiary amine, methoxy, methyl Alkylation reactions Alkaloid synthesis

Key Findings and Contrasts

Reactivity :

  • Oxidation Resistance : this compound’s primary alcohol resists oxidation due to the electron-withdrawing methoxy group destabilizing the transition state . In contrast, secondary alcohols like 1-(4-Methoxyphenyl)pentan-1-ol oxidize readily .
  • Steric Effects : Bulky substituents (e.g., dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine) enhance selectivity in alkylation reactions .

Amino-substituted analogs (e.g., 5-(Diethylamino)pentan-1-ol) find niche roles in surfactant chemistry due to enhanced polarity .

Safety Profiles :

  • 4-Methoxybenzyl Alcohol requires stringent handling as a skin irritant, while this compound’s hazards are less documented .

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